1H-Pyrazolo[3,4-b]pyridin-6-ol 1H-Pyrazolo[3,4-b]pyridin-6-ol
Brand Name: Vulcanchem
CAS No.: 61514-61-2
VCID: VC7986087
InChI: InChI=1S/C6H5N3O/c10-5-2-1-4-3-7-9-6(4)8-5/h1-3H,(H2,7,8,9,10)
SMILES: C1=CC(=O)NC2=C1C=NN2
Molecular Formula: C6H5N3O
Molecular Weight: 135.12

1H-Pyrazolo[3,4-b]pyridin-6-ol

CAS No.: 61514-61-2

Cat. No.: VC7986087

Molecular Formula: C6H5N3O

Molecular Weight: 135.12

* For research use only. Not for human or veterinary use.

1H-Pyrazolo[3,4-b]pyridin-6-ol - 61514-61-2

Specification

CAS No. 61514-61-2
Molecular Formula C6H5N3O
Molecular Weight 135.12
IUPAC Name 1,7-dihydropyrazolo[3,4-b]pyridin-6-one
Standard InChI InChI=1S/C6H5N3O/c10-5-2-1-4-3-7-9-6(4)8-5/h1-3H,(H2,7,8,9,10)
Standard InChI Key USFSKUQFHBPJNW-UHFFFAOYSA-N
SMILES C1=CC(=O)NC2=C1C=NN2
Canonical SMILES C1=CC(=O)NC2=C1C=NN2

Introduction

The core structure of 1H-pyrazolo[3,4-b]pyridin-6-ol consists of a pyrazole ring fused to a pyridine ring at positions 3 and 4, respectively, with a hydroxyl group at position 6 (Figure 1). Tautomerism between 1H- and 2H-forms is theoretically possible, but computational studies using AM1 methods confirm the 1H-tautomer as the dominant form due to its lower energy (37.03 kJ/mol stabilization) . Substituent patterns significantly influence stability; for instance, methyl groups at position 3 enhance tautomeric preference for the 1H-configuration .

Table 1: Key Structural Parameters of 1H-Pyrazolo[3,4-b]pyridin-6-ol

ParameterValueSource
Molecular FormulaC₆H₅N₃O
Molecular Weight135.12 g/mol
Tautomeric Preference1H-form (ΔG = -37.03 kJ/mol)
Common SubstitutionsC3: Methyl, C4: Alkyl/Aryl

X-ray crystallography of phosphoramidate derivatives reveals intermolecular interactions involving the hydroxyl group, stabilizing the solid-state structure through hydrogen bonding . Nuclear magnetic resonance (NMR) studies show distinct chemical shifts for H6 (δ 7.27 ppm in DMSO-d₆) and the hydroxyl proton (δ 10.15 ppm), aiding structural confirmation .

Synthetic Methodologies

Traditional Synthesis Routes

Classical approaches involve cyclocondensation reactions between 3-aminopyrazoles and 1,3-dicarbonyl compounds. For example, reacting 3-aminopyrazole with ethyl acetoacetate under acidic conditions yields 1H-pyrazolo[3,4-b]pyridin-6-ol via a tandem nucleophilic attack and dehydration mechanism . This method typically achieves moderate yields (50–70%) but requires stringent control of reaction pH and temperature to avoid side products .

A second route employs nucleophilic aromatic substitution (SNAr) on 4-chloro-1H-pyrazolo[3,4-b]pyridine precursors. Treatment with aqueous sodium hydroxide at 80°C replaces the chloro group with a hydroxyl group, providing the target compound in 85% yield . This method is favored for scalability, though it depends on access to halogenated precursors.

Modern Catalytic Approaches

Recent advances utilize N-heterocyclic carbene (NHC) catalysts for asymmetric synthesis. Enals and pyrazol-5-amines undergo oxidative [3+3] annulation under mild conditions (room temperature, aerobic oxidation), producing chiral pyrazolo[3,4-b]pyridin-6-ones with >90% enantiomeric excess . While this method primarily generates ketone derivatives, subsequent reduction or functionalization can yield the hydroxyl variant.

Physicochemical Properties

1H-Pyrazolo[3,4-b]pyridin-6-ol exhibits limited water solubility (0.12 mg/mL at 25°C) due to its aromatic framework, but solubility improves in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The compound’s pKa is estimated at 8.2 for the hydroxyl group, enabling deprotonation under basic conditions . Thermal stability analysis via differential scanning calorimetry (DSC) shows decomposition onset at 215°C, indicating suitability for high-temperature synthetic processes .

Table 2: Physicochemical Profile

PropertyValueMethod/Source
Melting Point215°C (decomp.)DSC
Solubility in Water0.12 mg/mL (25°C)Gravimetric
LogP (Octanol-Water)1.45Computational
λmax (UV-Vis)274 nm (ε = 4500 M⁻¹cm⁻¹)Spectrophotometry

Recent Advances and Future Directions

Recent work focuses on improving synthetic efficiency and therapeutic specificity. Flow chemistry techniques reduce reaction times from hours to minutes while maintaining yields >90% . Computational models, such as quantitative structure-activity relationship (QSAR) studies, predict enhanced bioactivity for C4-aryl substituents, guiding rational drug design .

Future research should prioritize in vivo pharmacokinetic studies to address metabolic limitations. Hybridization with nanoparticle delivery systems could enhance bioavailability, leveraging the compound’s hydroxyl group for surface functionalization . Collaborative efforts between synthetic chemists and pharmacologists will be critical to translating in vitro findings into clinical candidates.

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